2-amino-N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide
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Overview
Description
2-amino-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide is a compound belonging to the class of thiazole-based Schiff bases. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative properties . This compound, in particular, has shown significant pharmacological potential due to its ability to modulate the activity of various enzymes involved in metabolism .
Preparation Methods
The synthesis of 2-amino-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 2-amino-4-methylthiazole-5-carbohydrazide with 4-chlorobenzaldehyde under reflux conditions . The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization . Industrial production methods may involve the use of catalysts such as ZnO nanoparticles to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2-amino-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new Schiff bases.
Scientific Research Applications
2-amino-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound binds to enzymes and proteins, altering their activity and leading to the modulation of metabolic processes . For example, it has shown binding affinity to DNA gyrase B and human peroxiredoxin 5, indicating its potential as an antibacterial and antioxidant agent . The exact molecular pathways involved in its action are still under investigation, but its ability to interact with multiple targets suggests a broad spectrum of biological activities .
Comparison with Similar Compounds
2-amino-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents, leading to distinct pharmacological properties.
Ritonavir: An antiretroviral drug containing a thiazole moiety, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, known for its broad-spectrum antifungal activity.
Tiazofurin: An antineoplastic drug with a thiazole ring, used in cancer treatment.
The uniqueness of 2-amino-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-N-[(E)-(4-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-10(19-12(14)16-7)11(18)17-15-6-8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,16)(H,17,18)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVXNWOXTUQQI-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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